2,6-Ditert-butyl-4-methylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butyl-4-methylphenol, also known as butylated hydroxytoluene, is a phenolic compound widely used as an antioxidant. Phosphorous acid, on the other hand, is a phosphorus oxoacid with significant applications in various chemical reactions. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Ditert-butyl-4-methylphenol typically involves the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction conditions include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2,6-Ditert-butyl-4-methylphenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Ditert-butyl-4-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,6-Ditert-butyl-4-methylphenol can lead to the formation of quinones, while reduction can yield corresponding alcohols .
Scientific Research Applications
2,6-Ditert-butyl-4-methylphenol;phosphorous acid has numerous applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation and degradation of polymers.
Biology: Acts as an antioxidant in biological studies to protect cells from oxidative stress.
Industry: Utilized as an additive in food and cosmetics to extend shelf life and maintain product quality.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-methylphenol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Phosphorous acid, on the other hand, acts as a reducing agent, participating in redox reactions to stabilize reactive species .
Comparison with Similar Compounds
- 2,6-Ditert-butylphenol
- 4-Methylphenol
- 2,6-Ditert-butyl-4-hydroxybenzaldehyde
Uniqueness: 2,6-Ditert-butyl-4-methylphenol is unique due to its high stability and effectiveness as an antioxidant compared to similar compounds. Its bulky tert-butyl groups provide steric hindrance, making it less susceptible to degradation and more effective in preventing oxidation .
Properties
CAS No. |
56108-39-5 |
---|---|
Molecular Formula |
C45H75O6P |
Molecular Weight |
743.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;1-4(2)3/h3*8-9,16H,1-7H3;1-3H |
InChI Key |
HLFFLSBVNDDNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.